3-Bromo-5-(trifluoromethyl)pyridin-2-ol
Overview
Description
The compound 3-Bromo-5-(trifluoromethyl)pyridin-2-ol is a brominated and trifluoromethylated pyridine derivative. Pyridine derivatives are of significant interest in the field of organic chemistry due to their utility as intermediates in the synthesis of various biologically active compounds and materials with unique physical properties. The presence of a trifluoromethyl group can impart unique electronic and steric effects, which can be exploited in various chemical reactions and applications.
Synthesis Analysis
The synthesis of poly-substituted pyridines, including those with trifluoromethyl groups, can be achieved through various methods. A novel strategy for the synthesis of such compounds involves the tandem C-F bond cleavage protocol, which allows for the formation of 3-trifluoromethyl pyridines under noble metal-free conditions, as described in the synthesis of poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines . This method is a valuable addition to the toolkit for synthesizing pyridine derivatives.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be studied using techniques such as X-ray diffraction (XRD) and density functional theory (DFT). For instance, the crystal structure and hydrogen bonding of 3-trifluoroacetyloxime substituted pyridine derivatives have been investigated, providing insights into the structural features of such compounds . Similarly, the molecular structure of 3-bromo-5-(2,5-difluorophenyl)pyridine has been characterized by XRD and DFT, showing good correspondence between experimental and theoretical data .
Chemical Reactions Analysis
Pyridine derivatives undergo various chemical reactions, including carbon-carbon coupling, which is essential for the synthesis of complex organic molecules. The synthesis of novel pyridine derivatives through carbon-carbon coupling has been demonstrated, and their reactivity has been explored through molecular electrostatic potential mapping . Additionally, the regioselective synthesis of pyridyl selenium compounds from bromopyridines using bromine-magnesium exchange highlights the versatility of pyridine derivatives in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be influenced by substituents such as bromine and trifluoromethyl groups. For example, the nonlinear optical properties of certain pyridine derivatives have been computed and found to be greater than those of urea, indicating potential applications in materials science . The crystal structure analysis of pyridine derivatives also reveals information about hydrogen bonding networks and π-stacking interactions, which are important for understanding the solid-state properties of these compounds .
Scientific Research Applications
Spectroscopic and Optical Studies
3-Bromo-5-(trifluoromethyl)pyridin-2-ol and its related compounds have been extensively studied for their spectroscopic and optical properties. For example, a related compound, 5-Bromo-2-(trifluoromethyl)pyridine, has been characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. This research is valuable for understanding the structural and electronic properties of these compounds, which are crucial for various scientific applications, such as material science and chemical synthesis (Vural & Kara, 2017).
Chemical Synthesis and Functionalization
The chemical synthesis and functionalization of compounds like this compound are significant in organic chemistry. Research has shown the potential of these compounds to undergo various chemical transformations. For instance, chloro-, bromo-, and iodo(trifluoromethyl)pyridines, which are closely related to the target compound, have been successfully converted into carboxylic acids and selectively deprotonated and carboxylated (Cottet et al., 2004). These processes are fundamental for creating a wide range of derivatives for pharmaceuticals and agrochemicals.
Microwave-Assisted Synthesis
Innovative synthetic methods involving microwave-assisted synthesis have been applied to similar compounds. This technique has been used to synthesize novel bis(trifluoromethyl) phenyl-triazole-pyridine hybrid analogues, starting from a precursor closely related to this compound (Jha & Ramarao, 2017). This method is significant for accelerating chemical reactions and enhancing the efficiency of the synthesis process.
Biological Evaluation
While focusing on non-drug related applications, it's noteworthy that compounds similar to this compound have been evaluated for their biological activities, including antimicrobial properties. For instance, certain derivatives have shown potential against bacterial and fungal strains, highlighting the broad applicability of these compounds in areas like biochemistry and environmental science (Jha & Ramarao, 2017).
Safety and Hazards
“3-Bromo-5-(trifluoromethyl)pyridin-2-ol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is harmful by inhalation, in contact with skin, and if swallowed .
Relevant Papers The relevant papers retrieved include a paper on the synthesis and application of trifluoromethylpyridines , and a paper on the oxyfunctionalization of pyridine derivatives . These papers provide valuable insights into the synthesis, application, and chemical reactions of “this compound” and related compounds.
properties
IUPAC Name |
3-bromo-5-(trifluoromethyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-4-1-3(6(8,9)10)2-11-5(4)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHKLLYQUQPOQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542095 | |
Record name | 3-Bromo-5-(trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40542095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
76041-73-1 | |
Record name | 3-Bromo-5-(trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40542095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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